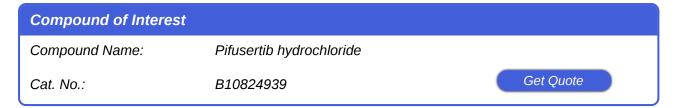


Preparation of Pifusertib Hydrochloride Stock Solution: An Application Note and Protocol

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For researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of a stock solution of **Pifusertib hydrochloride** (TAS-117 hydrochloride), a potent and selective allosteric Akt inhibitor. Accurate preparation of this stock solution is critical for ensuring reproducible results in downstream experiments, including cell-based assays and in vivo studies.

Introduction

Pifusertib hydrochloride is a small molecule inhibitor of Akt kinases (Akt1, Akt2, and Akt3), which are key components of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in cancer and other diseases, making Pifusertib a valuable tool for research and drug development. This document outlines the necessary materials, procedures, and safety precautions for preparing a stable and accurate stock solution of **Pifusertib hydrochloride**.

Physicochemical and Biological Properties

A summary of the key properties of **Pifusertib hydrochloride** is provided in the table below for easy reference.



Property	Value	Reference
CAS Number	2930090-28-9	[1][3]
Molecular Formula	C26H25CIN4O2	[1]
Molecular Weight	460.96 g/mol	[1]
Target	Akt1, Akt2, Akt3	[1][2]
IC50	Akt1: 4.8 nM, Akt2: 1.6 nM, Akt3: 44 nM	[1]
Pathway	PI3K/Akt/mTOR, Apoptosis, Autophagy	[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Pifusertib hydrochloride** in dimethyl sulfoxide (DMSO). This is a common starting concentration for many in vitro experiments.

Materials and Equipment

- Pifusertib hydrochloride powder
- Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile pipette tips
- Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves



Procedure

- Equilibration: Allow the vial of Pifusertib hydrochloride powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
- Weighing: Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.
 Carefully weigh the desired amount of **Pifusertib hydrochloride** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.61 mg of the compound (see calculation below).
 - Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight (g/mol)
 - Mass (mg) = 10 mM x 0.001 L x 460.96 g/mol = 4.61 mg
- Dissolution: Add the appropriate volume of DMSO to the weighed Pifusertib hydrochloride.
 For a 10 mM stock solution, if you weighed 4.61 mg, add 1 mL of DMSO.
- Mixing: Close the tube or vial securely and vortex thoroughly until the powder is completely
 dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid
 dissolution if necessary.[4] Visually inspect the solution to ensure there are no visible
 particles.
- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μL) in sterile microcentrifuge tubes.[3][4]

Storage and Stability

- Solid Compound: Store the powdered Pifusertib hydrochloride at 4°C in a tightly sealed container, away from moisture.[1]
- Stock Solution:
 - For long-term storage, store the aliquoted stock solution at -80°C for up to 6 months.[1][3]
 [4]
 - For short-term storage, the solution can be kept at -20°C for up to 1 month.[1][3][4]



• Important: Before use, thaw the required aliquot at room temperature and gently mix before further dilution into your experimental medium. Avoid repeated freeze-thaw cycles.[3][4]

Safety Precautions

- **Pifusertib hydrochloride** is a potent bioactive compound. Handle with care and use appropriate personal protective equipment (PPE).
- Work in a well-ventilated area or a chemical fume hood.
- Avoid inhalation of the powder and contact with skin and eyes.
- Consult the Safety Data Sheet (SDS) for complete safety information before handling.

In Vivo Preparation (Brief Overview)

For in vivo studies, **Pifusertib hydrochloride** can be formulated in various solvent systems. Common formulations include:

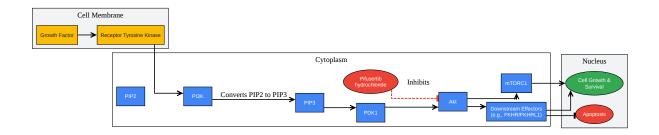
- 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
- 10% DMSO and 90% (20% SBE-β-CD in saline).[4]
- 10% DMSO and 90% corn oil.[4]

The solubility in these vehicles is reported to be \geq 2.08 mg/mL.[1][4] The preparation of these formulations should be performed under sterile conditions.

Visualizations

Pifusertib Hydrochloride Signaling Pathway



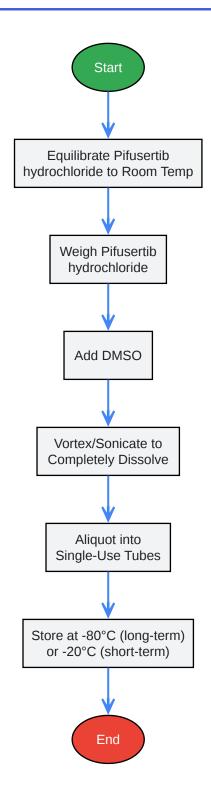


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Caption: Pifusertib hydrochloride inhibits the PI3K/Akt/mTOR signaling pathway.

Stock Solution Preparation Workflow





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Caption: Experimental workflow for preparing **Pifusertib hydrochloride** stock solution.



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